

Bithionol: A Technical Guide to Its Physicochemical Properties for In Vitro Research

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Compound of Interest		
Compound Name:	Bithionol	
Cat. No.:	B1667531	Get Quote

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Introduction

Bithionol, a potent anthelmintic and antimicrobial agent, has garnered significant interest in various fields of biomedical research, including oncology and parasitology.[1][2][3] Its biological activities are intrinsically linked to its physicochemical characteristics, which govern its behavior in experimental settings. This technical guide provides a comprehensive overview of the essential physicochemical properties of **Bithionol**, offering detailed experimental protocols and visual aids to facilitate its effective use in in vitro studies.

Physicochemical Properties

A thorough understanding of **Bithionol**'s physicochemical properties is paramount for designing and interpreting in vitro experiments. Key parameters are summarized in the table below.



Property	Value	Source
CAS Number	97-18-7	[1][2][4][5]
Molecular Formula	C12H6Cl4O2S	[4][5][6]
Molecular Weight	356.05 g/mol	[3][4][7]
Melting Point	188 °C (370 °F)	[1][5][7]
рКа	pKa1: 4.82, pKa2: 10.50	[6][8]
logP (Predicted)	5.8	[6][9]
Appearance	White or grayish-white crystalline powder	[6]

Solubility Profile

The solubility of **Bithionol** is a critical factor for the preparation of stock solutions and media for in vitro assays. It is practically insoluble in water but shows good solubility in several organic solvents.

Solvent	Solubility	Source
DMSO	20 mg/mL; 250 mg/mL (sonication recommended)	[10][11]
Acetone	50 mg/mL	[2]
Ethanol (70%)	0.3 g/100 mL	[8]
Ethanol	21 mg/mL (sonication recommended)	[11]
Water	Practically insoluble (0.0004% at 25°C)	[8][12]
Corn Oil	1.0 g/100 mL	[8]
Propylene Glycol	0.5 g/100 mL	[8]



Experimental Protocols Preparation of Bithionol Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental for reproducible in vitro experiments. Given its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of **Bithionol**.

Materials:

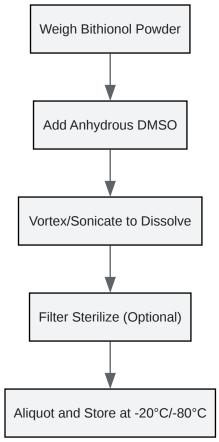
- Bithionol powder (≥97% purity)[4]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended for high concentrations)[11]

Protocol:

- Weighing: Accurately weigh the desired amount of Bithionol powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). A common stock concentration for cellbased assays is 10 mM in DMSO.[13]
- Dissolution: Vortex the mixture vigorously until the **Bithionol** is completely dissolved. For higher concentrations, sonication in a water bath for 5-10 minutes may be necessary to ensure complete dissolution.[11]
- Sterilization: While DMSO at high concentrations is self-sterilizing, if necessary, the stock solution can be sterilized by filtering through a 0.22 μm syringe filter compatible with DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[13]



Workflow for Bithionol Stock Solution Preparation



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Caption: Workflow for preparing **Bithionol** stock solutions.

Signaling Pathways Modulated by Bithionol

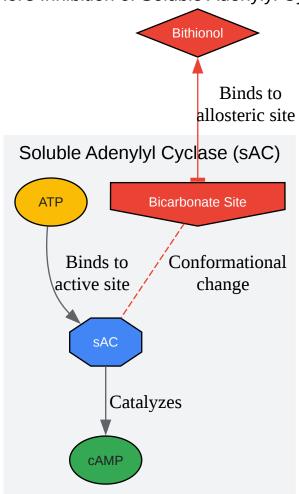
Bithionol exerts its biological effects by modulating key signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes.

Inhibition of Soluble Adenylyl Cyclase (sAC)

Bithionol is a potent and specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][13] It acts by binding to the allosteric bicarbonate binding site of sAC, leading to a conformational change that interferes with ATP binding and subsequent cAMP production.[1][14]

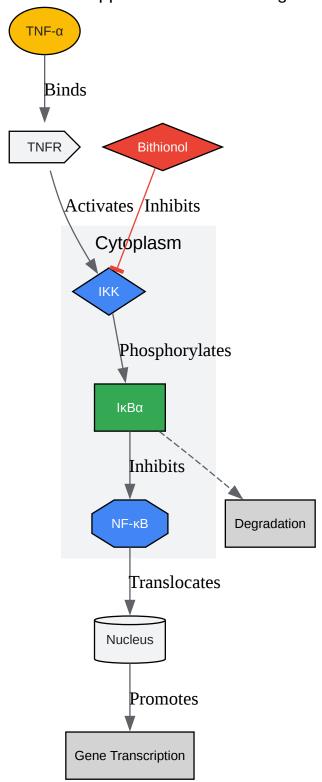


Bithionol's Inhibition of Soluble Adenylyl Cyclase





Bithionol's Suppression of NF-кВ Signaling



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